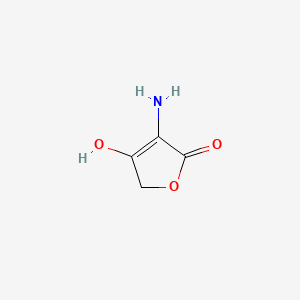

3-amino-4-hydroxy-5H-furan-2-one

Description

Properties

IUPAC Name |

4-amino-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3-2(6)1-8-4(3)7/h6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFPGEKBYLEISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-5H-furan-2-one can be achieved through several methods. One common approach involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields .

Another method involves the transformation of 2-oxocarboxylic acids, formylation, or carboxylation of functionalized aromatic (heterocyclic) compounds, as well as synthetic modifications of furan derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis of furan derivatives often involves similar multi-component reactions and transformations of readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-5H-furan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse furan derivatives .

Scientific Research Applications

Medicinal Applications

Antioxidant Properties

Research indicates that 3-amino-4-hydroxy-5H-furan-2-one exhibits significant antioxidant activity. It has been shown to mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's structure contributes to its ability to scavenge free radicals effectively.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Potential Anti-Cancer Agent

Preliminary studies suggest that this compound may possess anti-cancer properties. It has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy. Further investigations are necessary to elucidate the mechanisms behind this selectivity and its efficacy in vivo .

Food Science Applications

Flavoring Agent

this compound is recognized for its flavor-enhancing properties. It is used in food products for its ability to impart desirable flavors, particularly in processed foods. The compound's safety profile at specified concentrations makes it suitable for use as a flavoring agent in various food applications .

Preservative Potential

Due to its antimicrobial properties, there is potential for using this compound as a natural preservative in food products. Its ability to inhibit microbial growth could extend the shelf life of food items while maintaining quality and safety.

Biochemical Research Applications

Model Compound for Chemical Reactions

In biochemical research, this compound serves as a model compound for studying various chemical reactions involving furanones. Its reactivity can provide insights into the mechanisms of furanone chemistry, which is valuable for synthesizing new compounds with desired biological activities .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is crucial for the design of more potent derivatives with enhanced therapeutic effects .

Data Summary Table

Case Study 1: Antioxidant Efficacy

A study conducted on various derivatives of furanones demonstrated that this compound exhibited superior antioxidant properties compared to other tested compounds. The structure was found to correlate with its electron distribution and lipophilicity, impacting its efficacy in scavenging reactive oxygen species.

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations significantly lower than traditional antibiotics, suggesting its potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-5H-furan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial biofilm formation by targeting quorum sensing receptors such as LasR and LuxS . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The furanone scaffold is highly versatile, with modifications at positions 3, 4, and 5 significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of 3-Amino-4-hydroxy-5H-furan-2-one

Key Research Findings

- Stereoelectronic Effects: The amino group in this compound increases electron density on the furanone ring, facilitating electrophilic aromatic substitution reactions. This contrasts with halogenated analogs, where electron-withdrawing groups deactivate the ring .

- Crystal Structures: X-ray studies of analogs like (S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one reveal planar furanone rings and chair conformations in substituents, influencing packing and stability .

- Thermal Stability: Hydroxyl and amino groups reduce thermal stability compared to alkyl or halogenated derivatives, which decompose at higher temperatures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-hydroxy-5H-furan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis involving cyclization of precursors (e.g., substituted furanones) under controlled conditions. Key steps include halogenation followed by nucleophilic substitution with ammonia or protected amines. Optimize pH (neutral to slightly acidic), temperature (60–80°C), and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor purity via HPLC or TLC with UV detection .

- Critical Parameters :

- Catalyst choice (e.g., Lewis acids for cyclization).

- Protecting groups for amino/hydroxy moieties to prevent side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Structural Analysis :

- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy proton at δ 9–11 ppm).

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for planar furanone rings and substituent conjugation .

- FT-IR : Validate carbonyl (C=O, ~1700 cm) and amino/hydroxy (N–H/O–H, ~3300 cm) functional groups .

Q. How can the biological activity of this compound be preliminarily screened?

- Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Antioxidant : DPPH/ABTS radical scavenging assays.

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based protocols.

- Controls : Include structurally similar derivatives (e.g., 3-chloro or 5-methyl analogs) to assess substituent effects .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze electron density at reactive sites (e.g., C4-hydroxy group).

- MD Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).

- Outcome : Predict regioselectivity in reactions with electrophiles (e.g., alkyl halides) .

Q. What strategies resolve contradictions in biological activity data across studies of this compound derivatives?

- Troubleshooting :

- Purity Verification : Use orthogonal methods (HPLC-MS, elemental analysis) to confirm compound integrity.

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).

- Structural Confounders : Compare stereochemistry (e.g., enantiomers via chiral HPLC) and tautomeric forms .

Q. How to design enantioselective synthesis for chiral derivatives of this compound?

- Chiral Induction :

- Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP).

- Kinetic Resolution : Separate enantiomers via lipase-mediated esterification.

- Validation : Measure optical rotation and assign configuration via X-ray crystallography or electronic circular dichroism (ECD) .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in spectral data (e.g., unexpected H NMR splitting patterns) for this compound?

- Root Causes :

- Tautomerism (e.g., keto-enol equilibria).

- Hydrogen-bonding networks altering proton environments.

- Solutions :

- Variable-temperature NMR to detect dynamic processes.

- Deuteration experiments to identify exchangeable protons .

Q. What mechanistic insights explain the variable antifungal activity of this compound derivatives?

- Hypothesis Testing :

- SAR Studies : Modify substituents (e.g., alkyl chains at C5) to correlate hydrophobicity with membrane penetration.

- Target Identification : Use proteomics (e.g., affinity chromatography) to identify binding partners (e.g., fungal lanosterol demethylase) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.